benzyl 3-methyl-2-oxobutanoate
Overview
Description
benzyl 3-methyl-2-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of a benzyl ester group attached to a 3-methyl-2-oxo-butyric acid moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that the compound can undergo nucleophilic substitution reactions . In the synthesis of similar compounds, such as ethyl 2-benzyl-2-methyl-3-oxobutanoate, the nucleophilic substitution of a benzyl group is a key step . This reaction can occur via an Sn1 or Sn2 mechanism, depending on the conditions .
Biochemical Pathways
It is known that similar compounds can participate in alkylation reactions of enolate ions . These reactions involve the formation of a new C-C bond, replacing an α-hydrogen with an alkyl group .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl 3-methyl-2-oxobutanoate. For instance, the compound is stable and volatile, making it suitable for use in fragrances . The reaction conditions, such as the presence of a protic solvent and heat, can also influence the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-oxo-butyric acid benzyl ester plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carboxylesterase, which catalyzes the hydrolysis of esters into their corresponding acids and alcohols. This interaction is crucial for the metabolism and breakdown of the ester within biological systems. Additionally, 3-Methyl-2-oxo-butyric acid benzyl ester can interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
The effects of 3-Methyl-2-oxo-butyric acid benzyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Moreover, 3-Methyl-2-oxo-butyric acid benzyl ester can alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Methyl-2-oxo-butyric acid benzyl ester exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with enzymes such as carboxylesterase, which leads to the hydrolysis of the ester bond. This reaction results in the formation of 3-Methyl-2-oxo-butyric acid and benzyl alcohol. Additionally, the compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Changes in gene expression can also occur due to the interaction of 3-Methyl-2-oxo-butyric acid benzyl ester with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-oxo-butyric acid benzyl ester can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the ester is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of its constituent acid and alcohol. Long-term exposure to 3-Methyl-2-oxo-butyric acid benzyl ester can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-oxo-butyric acid benzyl ester vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 3-Methyl-2-oxo-butyric acid benzyl ester can also result in toxic or adverse effects, such as cellular damage or disruption of metabolic processes .
Metabolic Pathways
3-Methyl-2-oxo-butyric acid benzyl ester is involved in several metabolic pathways. It is metabolized by enzymes such as carboxylesterase, which hydrolyzes the ester bond to produce 3-Methyl-2-oxo-butyric acid and benzyl alcohol. These metabolites can then enter various biochemical pathways, including the citric acid cycle and fatty acid metabolism. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 3-Methyl-2-oxo-butyric acid benzyl ester within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The ester can accumulate in certain tissues, depending on its affinity for specific transporters and binding sites. This distribution pattern can affect the compound’s overall activity and function within the organism .
Subcellular Localization
The subcellular localization of 3-Methyl-2-oxo-butyric acid benzyl ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its activity and function, as it allows the ester to interact with specific enzymes and proteins within these compartments. The targeting signals and modifications that direct 3-Methyl-2-oxo-butyric acid benzyl ester to these locations are essential for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-methyl-2-oxobutanoate can be achieved through esterification reactions. One common method involves the reaction of 3-Methyl-2-oxo-butyric acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-Methyl-2-oxo-butyric acid and benzyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can lead to the formation of alcohol derivatives.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 3-Methyl-2-oxo-butyric acid and benzyl alcohol.
Reduction: Corresponding alcohol derivatives.
Transesterification: New ester compounds depending on the alcohol used.
Scientific Research Applications
benzyl 3-methyl-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-butyric acid ethyl ester
- 3-Methyl-2-oxo-butyric acid methyl ester
- 3-Methyl-2-oxo-butyric acid propyl ester
Uniqueness
benzyl 3-methyl-2-oxobutanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other esters. The benzyl group can influence the compound’s solubility, stability, and interactions in chemical reactions.
Properties
IUPAC Name |
benzyl 3-methyl-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLBVJNMBJECIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457241 | |
Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76585-78-9 | |
Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-methyl-2-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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